

# CY5.5-COOH chloride chemical structure and IUPAC name

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## Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B15622471

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## An In-depth Technical Guide on CY5.5-COOH Chloride

This guide provides a detailed overview of the chemical structure and systematic nomenclature of **CY5.5-COOH chloride**, a reactive derivative of the far-red fluorescent dye CY5.5-COOH. This information is intended for researchers, scientists, and professionals in the field of drug development and bioimaging who utilize fluorescent probes.

## Chemical Identity of CY5.5-COOH and its Acyl Chloride Derivative

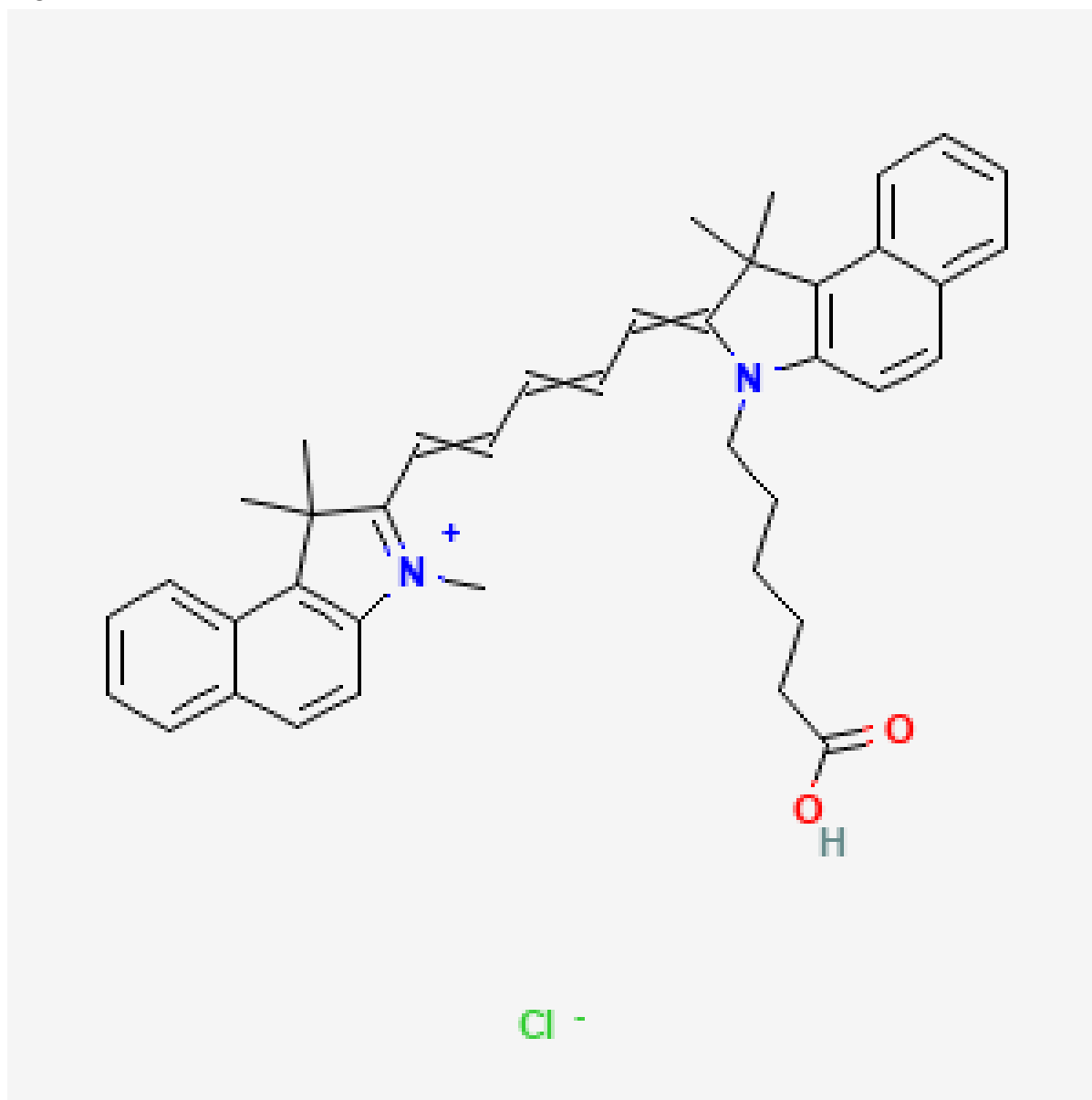
CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge.<sup>[1][2]</sup> Specifically, it belongs to the benzo-annelated indocyanine group and is functionalized with a carboxylic acid group, typically at the end of an alkyl chain attached to one of the nitrogen atoms.<sup>[3][4]</sup> This carboxylic acid moiety allows for conjugation to other molecules, such as proteins, peptides, and nucleic acids, after activation.<sup>[5]</sup>

"**CY5.5-COOH chloride**," also known as Cyanine5.5 carboxylic acid chloride, is the activated form of CY5.5-COOH, where the carboxylic acid's hydroxyl group (-OH) is replaced by a chlorine atom (-Cl), forming an acyl chloride.<sup>[6]</sup> This transformation converts the carboxyl group into a highly reactive species, enabling efficient coupling with nucleophiles like primary amines.

## Chemical Structure

The chemical structure of **CY5.5-COOH chloride** is based on the common backbone of the CY5.5 dye. The following is a representative structure:

Figure 1: Chemical Structure of **CY5.5-COOH Chloride**



Caption:

The structure shows two benzo[e]indole rings connected by a pentamethine chain. One of the indole nitrogen atoms is attached to a hexanoic acid chain that has been converted to a hexanoyl chloride.

## IUPAC Nomenclature

The systematic naming of complex dyes according to IUPAC rules can be challenging, and often the common name is used in literature and commercial products. However, a systematic name can be derived.

- **CY5.5-COOH (Starting Material):** 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl-[3]
- **CY5.5-COOH Chloride:** Based on the structure where the carboxylic acid is converted to an acyl chloride, the IUPAC name is: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoyl chloride[4]

This name reflects the hexanoyl chloride functional group that results from the activation of the hexanoic acid side chain.

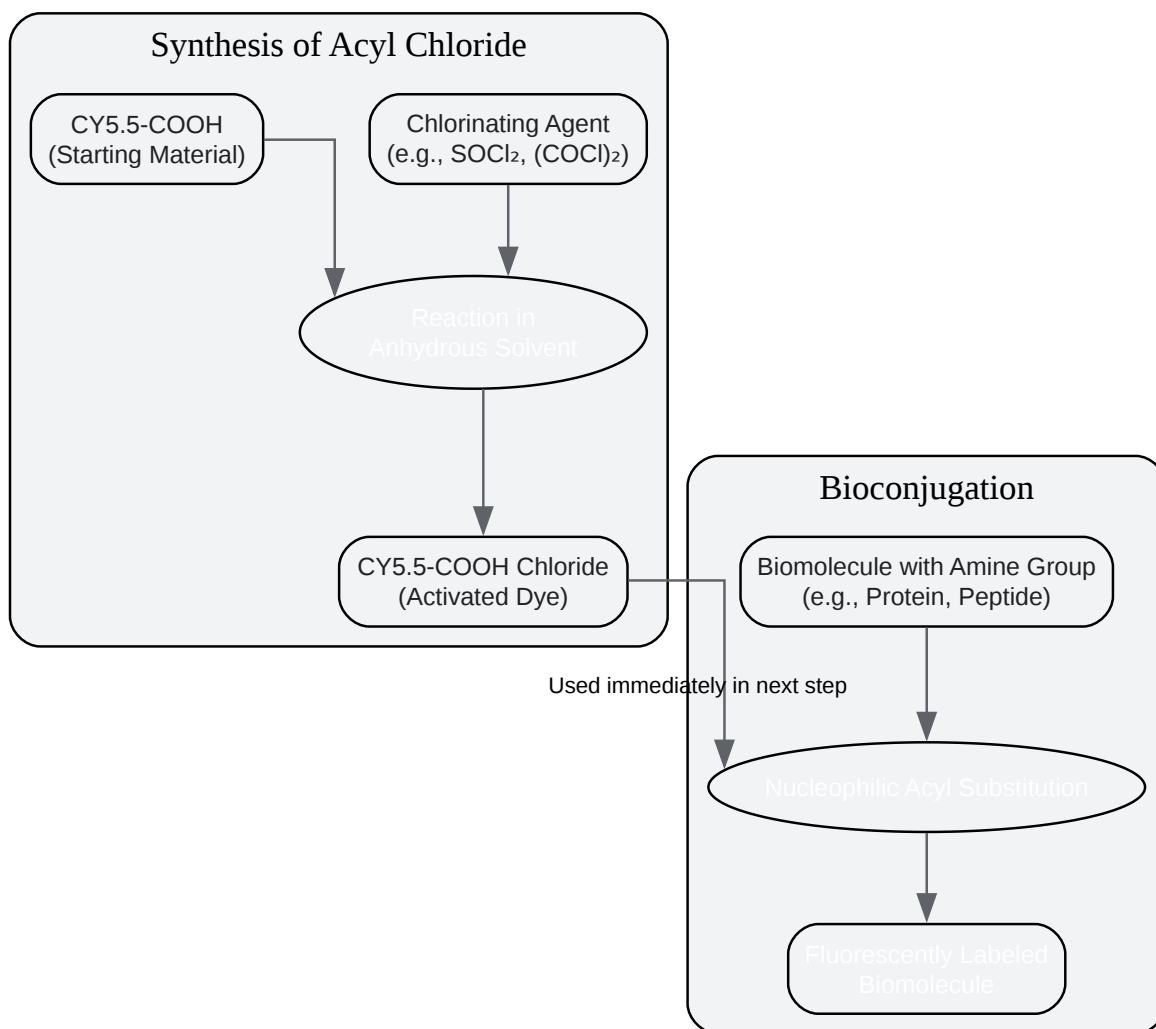
## Physicochemical and Spectral Properties

Quantitative data for CY5.5-COOH, the parent molecule, is summarized below. As **CY5.5-COOH chloride** is a reactive intermediate, its properties are typically not characterized in the same detail.

Property	Value	Source
Molecular Formula	C40H43ClN2O2	[4][7]
Molecular Weight	619.2 g/mol	[4]
Excitation Maximum ( $\lambda_{ex}$ )	~673-675 nm	[7][8]
Emission Maximum ( $\lambda_{em}$ )	~694-707 nm	[7][9]
Molar Extinction Coefficient	~209,000 cm <sup>-1</sup> M <sup>-1</sup>	[7]
Fluorescence Quantum Yield	~0.2	[7]
Solubility	Soluble in organic solvents like DMSO and DMF	[7]

## Methodologies and Protocols

As this document focuses on the core identity of **CY5.5-COOH chloride**, detailed experimental protocols are beyond its scope. However, the conversion of the carboxylic acid to the acyl chloride is a standard organic chemistry procedure. A general workflow is outlined below.



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- To cite this document: BenchChem. [CY5.5-COOH chloride chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622471#cy5-5-cooh-chloride-chemical-structure-and-iupac-name]

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